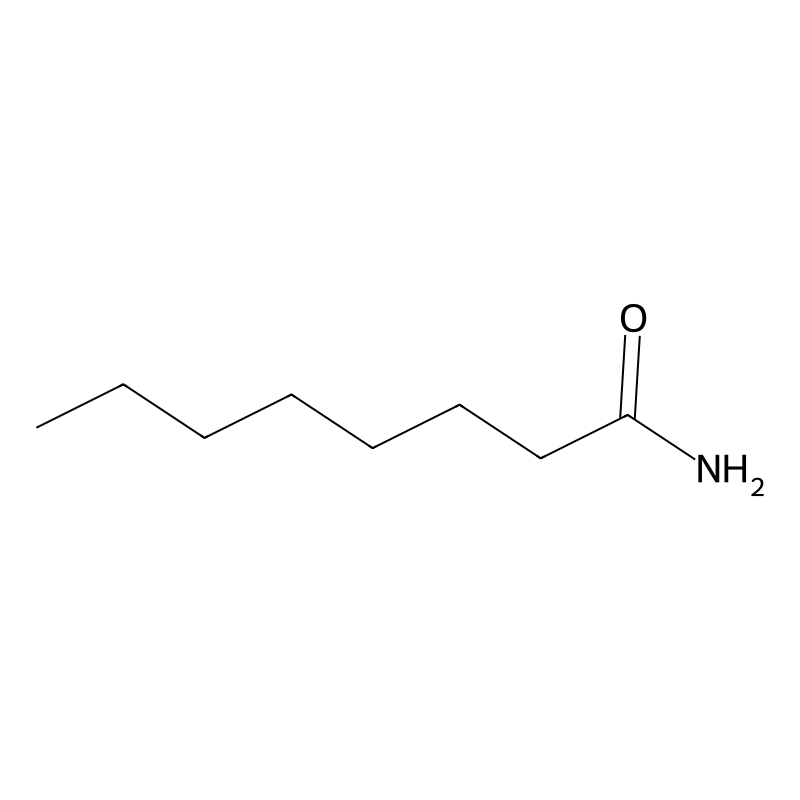

Octanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Applications in Pharmaceutical Research

Octanamide shows potential in several areas of drug development:

- Drug delivery systems: Octanamide's amphiphilic nature (having both water-soluble and fat-soluble properties) makes it suitable for formulating drug delivery systems like nanoparticles and liposomes. These systems can enhance drug solubility, bioavailability, and targeted delivery to specific tissues [].

- Excipients: Due to its non-toxicity and ability to form various crystal forms, octanamide can be used as an excipient in pharmaceutical formulations. Excipients are inactive ingredients that improve the stability, delivery, and overall quality of medication [].

Potential in Material Science Research

The unique properties of octanamide make it a candidate for various material science applications:

- Biocompatible materials: Octanamide's biocompatibility and self-assembly properties hold promise for developing biocompatible materials for tissue engineering and drug delivery applications [].

- Organic electronics: Octanamide's ability to form ordered structures makes it potentially useful in developing organic electronic devices like field-effect transistors and organic light-emitting diodes [].

Other Research Areas

Beyond the above-mentioned applications, octanamide is being explored in other research areas, including:

- Antimicrobial activity: Recent studies suggest that octanamide might possess antimicrobial properties against certain bacterial and fungal strains [].

- Cosmetics and personal care products: Octanamide's emulsifying and thickening properties make it a potential ingredient in cosmetics and personal care products [6].

Octanamide, also known as caprylamide, is an organic compound with the molecular formula . It is classified as a primary carboxamide and is derived from the condensation of octanoic acid with ammonia. This compound appears as a white to tan crystalline solid and has a melting point of approximately 78.75 °C and a boiling point of around 343.32 °C . Octanamide is soluble in water at a concentration of 1.55 g/L at 23 °C, and its log Kow value ranges from 1.66 to 2.827, indicating moderate hydrophobicity .

Octanamide exhibits notable biological activity, particularly in terms of skin sensitization. Studies have shown that it can cause skin sensitization in humans and has been identified as a potential skin sensitizer through various in vitro assays . Furthermore, the compound has low acute oral toxicity and does not exhibit genotoxic potential or teratogenic effects in developmental studies conducted on rats .

The synthesis of octanamide typically involves the following methods:

- Direct Amidation: This method involves the reaction of octanoic acid with ammonia under controlled conditions to yield octanamide.

- Hydroxylamine Reaction: Octanamide can also be synthesized through the reaction of octanoic acid with hydroxylamine, leading to the formation of N-hydroxyoctanamide, which has similar properties .

Octanamide finds various applications across different industries:

- Emulsifier: It serves as an emulsifier in cosmetic formulations.

- Solvent: The compound acts as a solvent in organic synthesis.

- Chelating Agent: Due to its hydroxamic acid functional group, octanamide is utilized as a chelating agent for metal ions in various applications .

- Biological Research: Its properties make it suitable for studies related to skin sensitization and other biological activities.

Research on octanamide has revealed its interactions with biological systems, particularly regarding its potential to induce skin sensitization. In vitro studies using assays like the Direct Peptide Reactivity Assay have confirmed its ability to interact with skin proteins, suggesting that it may trigger allergic reactions upon exposure . Additionally, the compound's interaction with transition metals enhances its utility in preserving formulations in personal care products .

Several compounds share structural similarities with octanamide. These include:

- Hexanamide: A six-carbon fatty amide that shares similar properties but has a shorter carbon chain.

- Nonanamide: An amide derived from nonanoic acid, exhibiting similar chemical behavior but with a longer carbon chain.

- Decanamide: A ten-carbon fatty amide that may show increased hydrophobicity compared to octanamide.

| Compound | Molecular Formula | Melting Point (°C) | Solubility (g/L) |

|---|---|---|---|

| Octanamide | C8H17NO | 78.75 | 1.55 |

| Hexanamide | C6H13NO | 16 | 0.5 |

| Nonanamide | C9H19NO | 27 | 0.3 |

| Decanamide | C10H21NO | 34 | 0.1 |

Uniqueness

Octanamide's uniqueness lies in its balance between hydrophilicity and hydrophobicity due to its eight-carbon chain length. This property allows it to function effectively as both an emulsifier and a solvent while maintaining biological compatibility, making it particularly valuable in cosmetic formulations compared to shorter or longer-chain amides.

Early Identification in Biochemical Studies

Octanamide’s discovery emerged indirectly through investigations into fatty acid amides (FAAs), a class of lipids first characterized in the mid-20th century. While N-palmitoylethanolamine isolated from egg yolk in 1957 marked the initial identification of non-sphingosine FAAs, octanamide gained recognition later as analytical techniques advanced. Mass spectrometry and chromatography enabled its detection in human blood samples by 2019, linking it to the exposome—the cumulative measure of environmental exposures.

Industrial Synthesis and Applications

Industrial production of octanamide began through the ammonolysis of octanoyl chloride or direct reaction of octanoic acid with ammonia under dehydrating conditions. By the early 21st century, its role expanded into polymer science, particularly as a monomer for N-alkyl polyacrylamides used in enhanced oil recovery and wastewater treatment.

Octanamide, also known as caprylamide or n-octanamide, is an organic compound with the molecular formula C8H17NO [1] [2]. It belongs to the class of fatty amides, which are amides formed from a fatty acid and an amine [16]. The structure of octanamide consists of a straight chain of eight carbon atoms with a primary carboxamide functional group (-CONH2) at one end [1] [4].

The molecular weight of octanamide is 143.23 g/mol, which is consistent with its molecular formula C8H17NO [2] [11]. The compound appears as a colorless to pale yellow solid at room temperature, with a characteristic amine-like odor [4]. Octanamide has a melting point of approximately 105°C and an estimated boiling point of 261.35°C [2].

Table 1: Physical Properties of Octanamide

| Property | Value |

|---|---|

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 g/mol |

| Melting Point | 105°C |

| Boiling Point | 261.35°C (estimate) |

| Density | 0.8450 g/cm³ |

| Water Solubility | 4.71 g/L (at 100°C) |

| CAS Number | 629-01-6 |

Primary Carboxamide Functional Group Analysis

The primary carboxamide functional group (-CONH2) is the defining structural feature of octanamide and significantly influences its chemical and physical properties [5] [12]. This functional group consists of a carbonyl group (C=O) directly bonded to an amino group (-NH2) [12]. The primary carboxamide group in octanamide exhibits several important characteristics that determine its reactivity and interactions with other molecules [5].

One of the most significant properties of the carboxamide group is its ability to participate in hydrogen bonding [12] [18]. The nitrogen atom in the amino group contains a lone pair of electrons that can act as a hydrogen bond acceptor, while the hydrogen atoms attached to the nitrogen can serve as hydrogen bond donors [18]. This dual hydrogen bonding capability influences the solubility, melting point, and intermolecular interactions of octanamide [12].

The carboxamide group in octanamide exhibits resonance stabilization, with two major resonance structures contributing to its overall electronic configuration [12]. This resonance effect results in partial double bond character for the carbon-nitrogen bond, leading to restricted rotation around this bond and a planar arrangement of atoms around the carboxamide group [12] [5].

Table 2: Primary Carboxamide Functional Group Characteristics

| Property | Characteristic | Significance |

|---|---|---|

| Resonance Structures | Two major resonance forms | Contributes to stability and reactivity |

| Hydrogen Bonding | Strong donor and acceptor | Influences solubility, melting point, and intermolecular interactions |

| Planarity | Planar arrangement around C=O and N atoms | Results from partial double bond character of C-N bond |

| Rotational Barrier (C-N bond) | ~18 kcal/mol | Restricts free rotation, affects conformation |

| IR Absorption (C=O) | 1640-1690 cm⁻¹ | Diagnostic for identification |

| IR Absorption (N-H) | 3200-3500 cm⁻¹ | Diagnostic for identification |

| Nucleophilicity | Weak nucleophile | Affects reactivity in nucleophilic substitutions |

| Acidity of N-H | pKa ~15-17 | Determines proton-donating ability |

Electronic Structure and Bonding Characteristics

The electronic structure of octanamide is characterized by different types of bonds with varying properties [6] [12]. The alkyl chain portion of octanamide consists of carbon-carbon single bonds (C-C) and carbon-hydrogen bonds (C-H), which are relatively non-polar and formed through sp³ hybridization [6] [12]. These bonds contribute to the hydrophobic nature of the alkyl chain [4].

In contrast, the carboxamide functional group contains more polar bonds [12]. The carbonyl group (C=O) features a double bond between carbon and oxygen, with the carbon atom utilizing sp² hybridization [6] [12]. This bond is highly polar due to the electronegativity difference between carbon and oxygen, resulting in a partial positive charge on the carbon atom and a partial negative charge on the oxygen atom [6] [18].

The carbon-nitrogen bond (C-N) in the carboxamide group also exhibits significant polarity and has partial double bond character due to resonance effects [12] [6]. The nitrogen atom in octanamide utilizes sp² hybridization, which contributes to the planarity of the carboxamide group [12]. The nitrogen-hydrogen bonds (N-H) are polar and can participate in hydrogen bonding interactions with other molecules [18] [12].

Table 3: Electronic Structure and Bonding Characteristics in Octanamide

| Bond | Bond Length (Å) | Bond Energy (kJ/mol) | Bond Type | Hybridization | Polarity |

|---|---|---|---|---|---|

| C-C (alkyl chain) | 1.54 | 348 | Single | sp³ | Non-polar |

| C-H (alkyl chain) | 1.09 | 413 | Single | sp³ | Non-polar |

| C=O (carbonyl) | 1.23 | 799 | Double | sp² | Polar |

| C-N (amide) | 1.35 | 305 | Single | sp² | Polar |

| N-H (amide) | 1.01 | 391 | Single | sp³ | Polar |

Conformational Analysis and Molecular Modeling

Conformational analysis of octanamide reveals that the molecule can adopt various spatial arrangements through rotation around single bonds, particularly in the alkyl chain portion [7] [9]. The most stable conformation of octanamide is the anti (all-trans) arrangement, where all carbon atoms in the alkyl chain are in a zigzag pattern with alternating bonds pointing in opposite directions [7]. This conformation minimizes steric hindrance between hydrogen atoms on adjacent carbon atoms [7].

Molecular modeling studies of octanamide and related compounds have shown that the energy barrier for rotation around carbon-carbon single bonds in the alkyl chain is relatively low (approximately 3-4 kJ/mol) [7] [9]. This allows for some conformational flexibility in the molecule, although the all-trans conformation predominates at room temperature due to its lower energy [7].

The carboxamide functional group in octanamide exhibits restricted rotation around the carbon-nitrogen bond due to its partial double bond character [12] [9]. This results in a relatively high rotational barrier of approximately 18 kcal/mol (75 kJ/mol), which constrains the carboxamide group to a planar arrangement [12]. Molecular modeling techniques, such as quantum mechanical calculations and molecular dynamics simulations, have been employed to study these conformational properties and predict the behavior of octanamide in various environments [9] [19].

Table 4: Conformational Analysis of Octanamide

| Conformation | Relative Energy (kJ/mol) | Population at 25°C (%) | Molecular Length (Å) | Stability |

|---|---|---|---|---|

| Anti (all-trans) | 0.0 | ~70 | ~10.5 | Most stable |

| Gauche (one C-C bond) | 3.8 | ~25 | ~9.8 | Moderately stable |

| Multiple gauche | >7.5 | ~5 | <9.5 | Least stable |

Comparative Analysis with Homologous Fatty Amides

Octanamide belongs to a homologous series of fatty amides, which includes compounds with varying carbon chain lengths [15] [16]. These homologous fatty amides share the common primary carboxamide functional group but differ in the length of their alkyl chains [15] [17]. Common examples in this series include hexanamide (C6H13NO), octanamide (C8H17NO), decanamide (C10H21NO), dodecanamide (C12H25NO), and tetradecanamide (C14H29NO) [15] [16].

A comparative analysis of these homologous fatty amides reveals several trends in their physical and chemical properties [15] [17]. The molecular weight increases linearly with carbon chain length, with each additional CH2 group contributing approximately 28 g/mol to the molecular weight [15]. This linear relationship is a characteristic feature of homologous series in organic chemistry [15] [16].

The melting points of these fatty amides do not follow a simple linear trend with increasing chain length [15]. Instead, they exhibit an alternating pattern, with even-numbered carbon chain compounds generally having higher melting points than their odd-numbered neighbors [15] [17]. This phenomenon is attributed to differences in crystal packing efficiency between even and odd-numbered chain compounds [15].

Table 5: Comparison of Homologous Fatty Amides

| Name | Formula | Molecular Weight (g/mol) | Carbon Chain Length | Melting Point (°C) |

|---|---|---|---|---|

| Hexanamide | C6H13NO | 115.17 | 6 | 95-100 |

| Octanamide | C8H17NO | 143.23 | 8 | 105 |

| Decanamide | C10H21NO | 171.28 | 10 | 108-109 |

| Dodecanamide | C12H25NO | 199.33 | 12 | 98-100 |

| Tetradecanamide | C14H29NO | 227.39 | 14 | 102-103 |

The hydrogen bonding capabilities of these homologous fatty amides are similar due to the presence of the same primary carboxamide functional group [16] [18]. However, the increasing hydrophobicity of the longer alkyl chains affects their solubility in water and other polar solvents [16] [17]. As the carbon chain length increases, the solubility in water decreases, while solubility in non-polar solvents increases [15] [16].

The synthesis of octanamide from octanoic acid represents a fundamental transformation in organic chemistry, employing several well-established methodologies that have been refined over decades of research. Direct thermal condensation remains the simplest approach, involving the heating of octanoic acid with ammonia or ammonium salts at elevated temperatures (140-180°C) for extended periods (6-24 hours) [1]. This method, while operationally straightforward, suffers from relatively low yields (60-80%) and requires harsh conditions that may lead to side reactions and decomposition products [2].

A more refined classical approach involves the formation of ammonium salts as intermediates. The carboxylic acid is first converted into an ammonium salt by treatment with ammonium carbonate, which then undergoes thermal dehydration to produce the desired amide [1]. This methodology offers improved yields (75-90%) compared to direct thermal condensation and operates under milder conditions (100-120°C). The reaction proceeds through a two-step mechanism: initial salt formation followed by dehydration, with the excess carboxylic acid preventing dissociation of the ammonium salt before dehydration occurs [1].

Carbodiimide-mediated coupling represents the most widely employed classical method for octanamide synthesis. Dicyclohexylcarbodiimide (DCC) serves as the coupling reagent, activating the carboxyl group of octanoic acid for nucleophilic attack by ammonia or primary amines [3] [4]. The mechanism involves initial deprotonation of the carboxylic acid by the amine, followed by nucleophilic attack of the carboxylate on the electrophilic carbon of DCC, creating an activated intermediate that readily undergoes amidation [5]. This approach yields excellent conversions (85-95%) under mild conditions but requires chromatographic purification to remove the dicyclohexylurea byproduct [3].

Modern coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) offer water-soluble alternatives to DCC [6]. These reagents provide comparable yields (80-95%) while enabling aqueous workup procedures and reducing the formation of difficult-to-remove byproducts [6]. The tetramethyl orthosilicate (TMOS) method has emerged as a particularly effective approach, enabling direct amidation with excellent yields (85-95%) and operational simplicity [7]. The silicon-based reagent can be easily removed during workup through basic hydrolysis to form silica gel [7].

| Method | Reaction Conditions | Yield (%) | Catalyst/Reagent | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Thermal Condensation | 140-180°C, 6-24 hours | 60-80 | None (thermal) | Simple procedure | High temperature, low yields |

| Ammonium Salt Formation | 100-120°C, 4-6 hours | 75-90 | Ammonium carbonate | No toxic reagents | Limited substrate scope |

| DCC-Mediated Coupling | Room temperature, 2-24 hours | 85-95 | DCC/DMAP | High yields, mild conditions | Toxic DCC, chromatography required |

| EDC/HATU Coupling | Room temperature, 2-12 hours | 80-95 | EDC·HCl/HATU | Water-soluble reagents | Expensive reagents |

| Acid Chloride Route | 0-25°C, 1-4 hours | 85-98 | Thionyl chloride | Very high yields | Toxic reagents, water sensitivity |

Enzyme-Catalyzed Amidation Reactions

Enzymatic approaches to octanamide synthesis have gained significant attention due to their environmental compatibility and high selectivity. Candida antarctica lipase B (CALB) stands as the most extensively studied enzyme for fatty acid amidation, demonstrating remarkable versatility in substrate acceptance and reaction conditions [8] [9]. The enzyme operates through a ping-pong bi-bi mechanism, forming an acyl-enzyme intermediate that subsequently reacts with ammonia or primary amines to yield the desired amide [10] [11].

Immobilized CALB preparations, particularly Novozym 435, have proven highly effective for octanamide synthesis under various conditions [10] [8]. Research demonstrates that Novozym 435 catalyzes the amidation of octanoic acid with ammonia gas in ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate, achieving quantitative yields after 4 days at 40°C [10]. The catalyst loading of 0.17 mg immobilized enzyme per mmol substrate represents a highly efficient system for synthetic applications [10].

The solvent-free enzymatic approach has emerged as particularly attractive for sustainable octanamide production. Studies using cyclopentyl methyl ether as a green solvent alternative demonstrate excellent conversions (>99%) within 30 minutes at 60°C using CALB as biocatalyst [8]. This method eliminates the need for intensive purification steps while maintaining high catalytic efficiency and environmental compatibility [8] [9].

Mechanistic understanding of lipase-catalyzed amidation reveals that the enzyme's active site architecture plays a crucial role in substrate selectivity and reaction efficiency [12]. The canonical serine residue in the catalytic triad initiates nucleophilic attack on the carbonyl carbon of the fatty acid substrate, forming a tetrahedral intermediate that collapses to generate the acyl-enzyme complex [12]. Subsequent aminolysis by ammonia or primary amines releases the amide product and regenerates the free enzyme [12].

Alternative lipases have also demonstrated utility in octanamide synthesis. Thermomyces lanuginosus lipase exhibits activity toward medium-chain fatty acids including octanoic acid, though with lower efficiency compared to CALB [10]. Rhizomucor miehei lipase shows preference for longer-chain substrates but can accommodate octanoic acid under optimized conditions [10].

| Enzyme | Substrate Specificity | Optimal Temperature (°C) | Reaction Time (hours) | Conversion (%) | Solvent System |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Broad fatty acid range | 40-60 | 4-72 | 85-99 | Organic/solvent-free |

| Novozym 435 | Medium-chain fatty acids | 50-70 | 6-48 | 75-95 | Organic/ionic liquids |

| Thermomyces lanuginosus Lipase | Short to medium-chain acids | 45-65 | 12-96 | 60-85 | Organic solvents |

| Rhizomucor miehei Lipase | Long-chain fatty acids | 35-55 | 24-120 | 70-90 | Organic solvents |

| Carboxylic Acid Reductase (CAR) | Aromatic and aliphatic acids | 25-37 | 2-24 | 80-96 | Aqueous/organic |

Green Chemistry Approaches for Octanamide Formation

Green chemistry principles have revolutionized octanamide synthesis through the development of environmentally benign methodologies that minimize waste generation and energy consumption. Microwave-assisted solvent-free synthesis represents a paradigm shift from traditional heating methods, enabling rapid amide formation within 5-30 minutes [13]. This approach utilizes minute quantities of ceric ammonium nitrate (CAN) as catalyst, achieving high yields without requiring chromatographic purification of secondary amides [13].

The microwave methodology operates through selective heating of polar molecules, creating rapid temperature elevation that accelerates reaction kinetics while maintaining precise temperature control [13]. Research demonstrates that carboxylic acids and amines undergo direct condensation under solvent-free conditions, with the catalyst facilitating water elimination and preventing side reactions [13]. The methodology produces limited amounts of waste, and the catalyst can be easily separated and potentially recycled [13].

Continuous flow synthesis has emerged as a highly efficient green chemistry approach for octanamide production. Flow-based systems enable precise control of reaction parameters including temperature, pressure, and residence time, while providing inherent safety advantages for exothermic reactions [14]. The continuous nature of flow chemistry allows for easy scale-up without the batch-to-batch variability associated with traditional synthetic methods [14].

Carbon disulfide has been demonstrated as an effective coupling agent for flow-based amide synthesis, offering environmental advantages over traditional coupling reagents [14]. The heterogeneous Lewis acid alumina serves as a sustainable catalyst that can be utilized multiple times, while acetonitrile provides a less problematic dipolar aprotic solvent compared to dimethylformamide [14]. This technology shows excellent reusability and enables straightforward scale-up without intensive purification protocols [14].

Mechanochemical approaches utilizing ball-milling techniques provide solvent-free alternatives that rely on mechanical energy for chemical transformation [15]. Research demonstrates that amidation reactions can be performed efficiently through solid-state mixing of reactants with coupling agents, eliminating the need for organic solvents while achieving good yields [15]. The mechanochemical approach has been successfully applied to the synthesis of pharmaceutical compounds including moclobemide, demonstrating its practical utility [15].

Biocatalytic aqueous systems represent the pinnacle of green chemistry approaches, utilizing water as the reaction medium while employing enzyme catalysts [16] [17]. These systems merge the benefits of enzymatic selectivity with the environmental advantages of aqueous chemistry, providing sustainable routes to amide products [16]. Novel enzyme engineering approaches have enhanced the performance of lipases in aqueous media, enabling high-yielding amide formation through glycerol activation of fatty acids [17].

| Approach | Key Features | Reaction Time | Energy Efficiency | Atom Economy (%) | Environmental Impact |

|---|---|---|---|---|---|

| Microwave-Assisted Solvent-Free | No solvents, rapid heating | 5-30 minutes | High | 85-95 | Very Low |

| Continuous Flow Synthesis | Continuous processing | 1-15 minutes | Very High | 90-100 | Very Low |

| Mechanochemical Ball Milling | Mechanical activation | 30-120 minutes | Medium | 80-90 | Low |

| Ionic Liquid Systems | Recyclable solvents | 2-24 hours | High | 85-95 | Low |

| Biocatalytic Aqueous Systems | Water as solvent | 4-48 hours | High | 90-100 | Very Low |

Industrial-Scale Production Methods

Industrial production of octanamide requires robust, scalable technologies that balance economic efficiency with product quality and environmental considerations. Continuous Stirred Tank Reactors (CSTR) represent the most widely implemented industrial technology for amide synthesis, offering capacities ranging from 100-1000 kg/hour [18] [19]. These systems operate under controlled temperature conditions (60-120°C) with relatively low catalyst loadings (0.1-2.0%), achieving space-time yields of 500-2000 kg/m³/day [18].

The CSTR technology provides excellent mixing characteristics essential for homogeneous reaction conditions, while enabling precise temperature and pH control throughout the reaction process [19]. Industrial implementations typically employ continuous addition of reactants with simultaneous product removal, maintaining steady-state conditions that optimize yield and minimize side product formation [19]. Modern CSTR designs incorporate heat integration systems that recover thermal energy from exothermic amidation reactions, improving overall energy efficiency [19].

Fixed Bed Reactor systems utilizing immobilized enzyme catalysts have gained increasing attention for industrial octanamide production [20]. These systems offer lower capital costs compared to CSTR technology while providing excellent catalyst stability and ease of catalyst separation [20]. Typical capacities range from 50-500 kg/hour with moderate space-time yields (200-800 kg/m³/day), making them particularly suitable for specialty chemical production [20].

The enzyme immobilization in fixed bed systems provides several operational advantages including continuous operation without catalyst recovery, reduced downstream processing requirements, and the ability to operate under mild conditions that preserve product quality [20]. Research demonstrates that properly designed fixed bed reactors can achieve high conversions while maintaining enzyme activity over extended periods, making them economically attractive for industrial applications [20].

Reactive distillation technology represents an advanced approach that combines reaction and separation in a single unit operation [18]. This technology achieves superior space-time yields (1000-5000 kg/m³/day) by continuously removing water formed during amidation, driving the equilibrium toward product formation [18]. Operating temperatures of 80-150°C enable efficient water removal while maintaining acceptable reaction rates [18].

Twin-screw extrusion has emerged as an innovative technology for solvent-free amide production at industrial scale [21] [15]. This approach enables continuous processing with capacities of 10-100 kg/hour while eliminating solvent-related environmental and safety concerns [21]. The technology provides excellent mixing and heat transfer characteristics essential for solid-state reactions, while offering space-time yields of 100-500 kg/m³/day [21].

Research demonstrates that twin-screw extrusion can achieve consistent yields (80-90%) for amide synthesis while providing process mass intensities as low as 1.78 and E-factors of 0.78 [21]. The technology enables recovery and potential reuse of unreacted starting materials, contributing to overall process sustainability [21].

| Technology | Capacity (kg/hour) | Operating Temperature (°C) | Catalyst Loading (%) | Space-Time Yield (kg/m³/day) | Capital Cost |

|---|---|---|---|---|---|

| Continuous Stirred Tank Reactor | 100-1000 | 60-120 | 0.1-2.0 | 500-2000 | Medium |

| Fixed Bed Reactor | 50-500 | 40-80 | 5-20 | 200-800 | Low |

| Reactive Distillation | 200-2000 | 80-150 | 0.5-5.0 | 1000-5000 | High |

| Twin-Screw Extrusion | 10-100 | 50-100 | 10-25 | 100-500 | Medium |

| Membrane Reactor | 20-200 | 30-60 | 1-10 | 300-1500 | High |

Reaction Mechanisms in Octanamide Synthesis

Understanding the fundamental reaction mechanisms underlying octanamide synthesis is crucial for optimizing reaction conditions and developing improved synthetic methodologies. Nucleophilic acyl substitution represents the primary mechanistic pathway for most amidation reactions involving octanoic acid [22] [23]. This mechanism proceeds through initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon [24] [23].

The tetrahedral intermediate formed during nucleophilic attack represents the key transition state in amidation reactions. Stabilization of this intermediate through hydrogen bonding or metal coordination significantly influences reaction rates and selectivity [22]. Research demonstrates that carboxylic acids or bases can act as self-catalysts, promoting amide bond formation through hydrogen bonding interactions that stabilize the transition state [22].

Enzyme-catalyzed mechanisms follow a distinct ping-pong bi-bi pathway, involving initial formation of an acyl-enzyme intermediate followed by aminolysis to yield the amide product [10] [25]. The mechanism begins with nucleophilic attack of the serine residue in the enzyme active site on the carbonyl carbon of octanoic acid, forming a tetrahedral intermediate that collapses to generate the acyl-enzyme complex with simultaneous release of water [12].

The acyl-enzyme intermediate represents a stable covalent adduct that can be isolated and characterized under appropriate conditions. Kinetic studies demonstrate that acyl-enzyme formation is typically the rate-determining step in lipase-catalyzed amidation, with subsequent aminolysis proceeding rapidly once the amine substrate binds to the enzyme-substrate complex [12] [25].

Metal-catalyzed activation mechanisms involve coordination of the metal center to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack [26]. Titanium tetrafluoride has been demonstrated as an effective catalyst for octanoic acid amidation, operating through Lewis acid activation of the carbonyl group while avoiding the formation of unstable intermediates [26].

Thermal dehydration mechanisms proceed through initial formation of ammonium carboxylate salts, followed by thermal elimination of water to generate the amide product [1]. The mechanism involves proton transfer from the carboxylic acid to the amine, creating an ion pair that undergoes intramolecular cyclization and water elimination upon heating [1]. The activation energy for thermal dehydration (100-150 kJ/mol) is significantly higher than enzyme-catalyzed processes (40-60 kJ/mol), explaining the elevated temperatures required for thermal amidation [2].

| Mechanism Type | Rate-Determining Step | Activation Energy (kJ/mol) | Reaction Order | Temperature Dependence |

|---|---|---|---|---|

| Nucleophilic Acyl Substitution | Nucleophilic attack | 80-120 | Second order | Strong (Arrhenius) |

| Enzyme-Catalyzed Ping-Pong | Acyl-enzyme formation | 40-60 | Michaelis-Menten | Moderate (enzyme stability) |

| Thermal Dehydration | Water elimination | 100-150 | First order | Very strong |

| Metal-Catalyzed Activation | Metal coordination | 60-100 | Mixed order | Strong |

| Flow-Based Coupling | Mixing efficiency | 50-90 | Zero order | Moderate |

Yield Optimization Strategies

Maximizing octanamide yields requires systematic optimization of multiple reaction parameters, each contributing to overall process efficiency and product quality. Stoichiometric optimization represents the foundation of yield enhancement, with careful control of the acid-to-amine ratio significantly impacting conversion efficiency [27]. Research demonstrates that optimal ratios typically range from 1:1 to 1:2 (acid:amine), with slight excess of amine favoring complete conversion while minimizing side reactions [12].

Catalyst selection and loading profoundly influences both reaction rate and final yield [27]. For enzymatic systems, catalyst loadings of 5-20% (w/w relative to substrate) provide optimal balance between reaction efficiency and economic viability [8] [12]. Higher enzyme loadings can lead to increased viscosity and mass transfer limitations, while insufficient enzyme results in incomplete conversion [12].

Solvent engineering approaches focus on selecting reaction media that optimize substrate solubility, enzyme stability, and product formation [8]. The LogP value of organic solvents significantly impacts enzymatic activity, with values between 0.5-4.0 providing optimal conditions for most lipase-catalyzed amidations [12]. Solvent-free systems often provide superior yields while eliminating environmental concerns associated with organic solvents [8] [21].

Temperature control strategies must balance reaction rate enhancement with catalyst stability and product quality considerations [8] [28]. Optimal temperatures for enzymatic systems typically range from 40-70°C, representing a compromise between catalytic activity and thermal stability [8]. Higher temperatures accelerate reaction kinetics but may lead to enzyme denaturation and increased side product formation [28].

Water removal represents a critical optimization strategy for equilibrium-limited amidation reactions [29]. Maintaining water content below 0.1% significantly enhances amide formation by preventing hydrolysis of both starting materials and products [29]. Molecular sieves, azeotropic distillation, and vacuum application serve as effective methods for water removal during reaction [8] [29].

Process intensification techniques including microwave heating, ultrasonic activation, and high-pressure conditions can dramatically improve yields while reducing reaction times [13] [21]. Microwave-assisted synthesis achieves 50-200% yield improvements compared to conventional heating, while reducing reaction times from hours to minutes [13]. These techniques enable more efficient energy utilization and improved process economics [13].

pH optimization in aqueous or biphasic systems significantly affects both enzyme activity and reaction equilibrium [30]. Maintaining optimal pH values (typically 7-9 for lipase-catalyzed reactions) ensures maximum enzyme activity while preventing acid-catalyzed side reactions [30]. Buffer systems or controlled addition of base can maintain optimal pH throughout the reaction course [30].

| Strategy | Parameter Range | Typical Improvement (%) | Implementation Cost | Scalability |

|---|---|---|---|---|

| Stoichiometric Optimization | Acid:Amine 1:1 to 1:2 | 10-25 | Very Low | Excellent |

| Catalyst Selection | 0.1-25% catalyst loading | 20-50 | Low to Medium | Good to Excellent |

| Solvent Engineering | LogP 0.5-4.0 | 15-30 | Low | Good |

| Temperature Control | 25-150°C | 25-40 | Low | Excellent |

| Water Removal | <0.1% water content | 30-60 | Medium | Good |

| Process Intensification | Various techniques | 50-200 | Medium to High | Variable |

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant